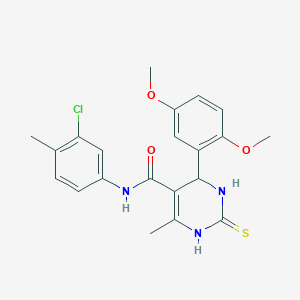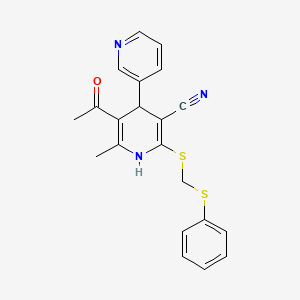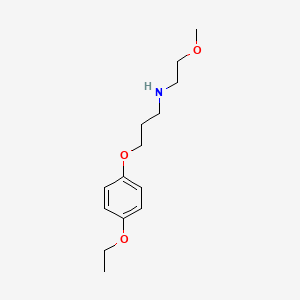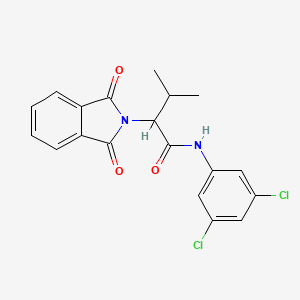![molecular formula C22H27NO6S B5040751 Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B5040751.png)
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C22H27NO6S. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-methylthiophene-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst to form the diethyl ester. This is followed by the acylation of the ester with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ester and amide functional groups, along with the thiophene ring, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
diethyl 3-methyl-5-[4-(2-methylphenoxy)butanoylamino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-5-27-21(25)18-15(4)19(22(26)28-6-2)30-20(18)23-17(24)12-9-13-29-16-11-8-7-10-14(16)3/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXRWHKCAXLGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol](/img/structure/B5040674.png)

![3-chloro-4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-cyclopentylbenzamide](/img/structure/B5040697.png)


![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B5040726.png)
![({4-[(4-acetyl-5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5040733.png)


![1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride](/img/structure/B5040754.png)
![(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040760.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5040775.png)
methanone](/img/structure/B5040781.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5040794.png)
